molecular formula C15H10O4 B13691981 Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate

Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate

Cat. No.: B13691981
M. Wt: 254.24 g/mol
InChI Key: JKTVAPSKNRVCIW-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2H-benzo[g]chromene-3-carboxylate is a coumarin derivative characterized by a fused benzochromene core substituted with a methyl ester at position 3 and a ketone at position 2. Its molecular formula is C₁₁H₈O₄, with a monoisotopic mass of 204.042259 Da . Coumarins are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, which are modulated by substituents and ring fusion positions .

Properties

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

methyl 2-oxobenzo[g]chromene-3-carboxylate

InChI

InChI=1S/C15H10O4/c1-18-14(16)12-7-11-6-9-4-2-3-5-10(9)8-13(11)19-15(12)17/h2-8H,1H3

InChI Key

JKTVAPSKNRVCIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC3=CC=CC=C3C=C2OC1=O

Origin of Product

United States

Preparation Methods

Synthesis via Knoevenagel Condensation

One of the primary methods for synthesizing benzo[g]chromene derivatives, including this compound, involves the Knoevenagel condensation reaction. This method typically uses an aldehyde derivative of hydroxynaphthalene and an active methylene compound such as diethyl malonate or methyl cyanoacetate under basic catalysis.

  • Stepwise Procedure:
    • Preparation of 4-hydroxynaphthalene-1,3-dicarbaldehyde by refluxing α-naphthol with hexamine in trifluoroacetic acid at 100°C for 5 hours, followed by acidification and ether extraction.
    • Condensation of the aldehyde intermediate with diethyl malonate in the presence of piperidine and ethanol under reflux conditions for 30-40 minutes to yield ethyl 6-formyl-2-oxo-2H-benzo[h]chromene-3-carboxylate.
    • Subsequent Knoevenagel condensation with appropriate active methylene compounds to form substituted benzo[h]chromene-3-carboxylate derivatives.

This approach allows for structural diversity by varying the aldehyde or the active methylene compound. The reaction is monitored by Thin Layer Chromatography (TLC) and the products are characterized by IR, NMR, and Mass Spectrometry.

Haloform Reaction for Carboxylic Acid Derivatives

A related synthetic pathway involves the haloform reaction starting from 3-acetyl-2H-chromen-2-one derivatives to obtain 2-oxo-2H-chromene-3-carboxylic acids, which can be esterified to methyl esters.

  • Key Features:
    • The haloform reaction uses halogenating agents such as bromine water, tetrabutyl ammonium tribromide (TBATB), or iodine/potassium iodide in ethanol.
    • Catalytic amounts of phase transfer catalysts like tetrabutyl ammonium bromide (TBAB) facilitate the reaction at room temperature.
    • The methyl ketone group is oxidized to a carboxylic acid via the haloform mechanism, with the haloform (CHX3) as a byproduct.
    • Reaction conditions are optimized for time, yield, and environmental friendliness, with Br2/H2O under alkaline conditions at 298 K providing superior yields.

This method offers a green chemistry approach to synthesize the carboxylic acid precursor, which can be further converted to methyl esters by standard esterification protocols.

Esterification and Amide Formation

The methyl ester of 2-oxo-2H-benzo[g]chromene-3-carboxylate can be prepared by esterification of the corresponding carboxylic acid using methanol under acidic or catalytic conditions. Additionally, amide derivatives are synthesized by reacting the ester with amines under reflux in suitable solvents such as ethanol or toluene.

  • For example, ethyl 2-oxo-2H-chromene-3-carboxylate reacts with 2-(4-methoxyphenyl)ethan-1-amine in ethanol under reflux for 6 hours to form the corresponding amide derivative, demonstrating the versatility of the ester intermediate in further functionalization.

Data Tables and Research Outcomes

Physicochemical Characterization of Synthesized Compounds

Compound ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key IR Bands (cm⁻¹) NMR Highlights (ppm) Mass Spectrometry (m/z)
Va C26H19N3O5 453.5 222-224 73 2246 (-CN), 1742 (-CO) 8.29 (s, exocyclic CH=C), 7.68-8.00 (aromatic) 453 (M+1)
Vg C26H19N3O5 453.5 228-241 65 Similar to Va Similar to Va 453 (M+1)
Vh C23H17N3O5S 447.1 184-187 70 2246 (-CN), 1742 (-CO) Aromatic and heterocyclic signals 447 (M+1)

Note: Data extracted from detailed spectral analysis including FT-IR, 1H and 13C NMR, and LC-MS confirm the successful synthesis and purity of the compounds.

Optimization of Haloform Reaction Conditions

Entry Halogenating Agent Catalyst Solvent Temperature (K) Time (min) Yield (%)
1 Bromine water TBAB Water 298 60 85
2 TBATB TBAB Ethanol 298 60 80
3 Iodine/KI TBAB Ethanol 298 60 75

Graphical data confirm that bromine water under alkaline catalytic conditions is the most efficient for the oxidation of 3-acetyl-6-bromo-2H-chromen-2-one to the corresponding carboxylic acid, a key intermediate for methyl ester synthesis.

Summary of Research Findings

  • The Knoevenagel condensation is a robust and widely used method for synthesizing this compound derivatives, allowing for structural diversity and efficient production under reflux conditions with piperidine catalysis.
  • Haloform reaction pathways provide a green and efficient route to carboxylic acid intermediates from acetyl chromone derivatives, which can be converted to methyl esters. Optimization studies show bromine water with phase transfer catalysts yields the best results at ambient temperature.
  • Ester intermediates can be further functionalized into amides or other derivatives by reaction with amines under reflux, expanding the utility of the compound in medicinal chemistry.
  • Comprehensive characterization by IR, NMR, and mass spectrometry confirms the structure and purity of synthesized compounds, supporting the reliability of these preparation methods.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The lactone ring’s carbonyl group undergoes nucleophilic substitution under basic or acidic conditions:

  • Hydrazine reactions : Reacts with hydrazine hydrate to form N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides (e.g., compounds 6a–f ) via ring-opening and subsequent condensation .

  • Ammonia derivatives : Forms imine intermediates (e.g., 3 and 19 ) with anthranilic acid or substituted amines, leading to quinazoline or benzoxazine derivatives .

Key Reaction Conditions:

ReagentSolventTemperatureProduct TypeYield (%)
Hydrazine hydrateEthanolRefluxCarbohydrazides (6a–f )60–75
Anthranilic acid (2 )Glacial AcOHRTQuinazoline derivatives65–80

Ring-Opening Reactions

The 2H-chromene ring undergoes cleavage under nucleophilic attack:

  • Acid-catalyzed hydrolysis : In aqueous acetic acid, the lactone ring opens to yield substituted malonohydrazides (e.g., 4 ) .

  • Base-mediated ring-opening : Piperidine or NaOEt/EtOH induces ring scission, forming intermediates for fused heterocycles like pyridone-chromene hybrids .

Knoevenagel Condensation

The aldehyde group in derivatives participates in condensation reactions:

  • Synthesis of benzo[h]chromene-3-carboxylates : Ethyl-6-formyl-2-oxo-2H-benzo[g]chromene-3-carboxylate reacts with active methylene compounds (e.g., cyanoacetamide) to form 12 novel derivatives (Va–Vl) .

Example Derivatives:

CompoundR GroupBiological Activity
Vd BenzylaminoAntihyperlipidemic
Vg 5-Methylpyridin-3-ylaminoAnticancer

Reductive Azaarylation

Under visible-light photocatalysis, the coumarin core undergoes reductive coupling:

  • Decarboxylative cross-coupling : Reacts with (cyano)azaarenes (e.g., 2a–c ) in DMSO using fac-Ir(ppy)₃ to yield 4-substituted chroman-2-ones (3ba , 3ca ) with 55–70% yields .

Electrophilic Aromatic Substitution

Substituents on the benzene ring direct further functionalization:

  • Nitration/Halogenation : Electron-withdrawing groups (e.g., -NO₂, -Br) enhance reactivity at positions 6 and 8, forming derivatives with improved bioactivity .

Oxidation and Reduction

  • Oxidation : Potassium permanganate oxidizes the chromene ring to carboxylic acid derivatives.

  • Reduction : Sodium borohydride selectively reduces the carbonyl group to hydroxyl, forming dihydrochromenes.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or dimerization, producing polycyclic structures relevant to material science .

Scientific Research Applications

Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Core Structure Variations

The benzo[g] , [f] , and [h] chromene designations refer to distinct positions of benzene ring fusion to the chromene core, influencing electronic and steric properties:

  • Benzo[f]chromene : Derivatives like 3-oxo-3H-benzo[f]chromene-2-carboxylic acid exhibit strong intermolecular hydrogen bonding due to the carboxylic acid group, leading to higher melting points (e.g., 235.1–236.5°C ) .
  • Benzo[h]chromene: Ethyl 2-oxo-2H-benzo[h]chromene-3-carboxylate derivatives are synthesized via Knoevenagel condensation, often functionalized with cyano or pyrrolidinyl groups for enhanced bioactivity .

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key Functional Groups
Methyl 2-oxo-2H-benzo[g]chromene-3-carboxylate C₁₁H₈O₄ Not reported Methyl ester, ketone
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid C₁₄H₈O₄ 235.1–236.5 Carboxylic acid, ketone
Benzyl 2-oxo-2H-chromene-3-carboxylate C₁₇H₁₂O₄ Not reported Benzyl ester, ketone
Ethyl 6-((Z)-2-cyano-3-oxo-3-(pyrrolidin-1-yl)prop-1-enyl)-2-oxo-2H-benzo[h]chromene-3-carboxylate C₂₄H₂₁N₃O₅ Not reported Cyano, pyrrolidinyl, ester

Substituent Effects

  • Ester Groups : Methyl esters (e.g., ) are less lipophilic than benzyl esters (e.g., ), affecting membrane permeability and bioavailability.
  • Amino and Cyano Groups: Ethyl 2-amino-4-(3-bromophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate demonstrates that bromine enhances steric bulk and electrophilicity, whereas methoxy groups improve electron-donating capacity.

Key Routes

  • Meldrum’s Acid Condensation : Used for benzo[f]chromene derivatives (e.g., 3-oxo-3H-benzo[f]chromene-2-carboxylic acid) with high yields (~93%) .
  • Knoevenagel Condensation: Applied to benzo[h]chromene derivatives, enabling the introduction of cyano and amino groups .
  • Piperidine-Catalyzed Cyclization : Utilized for 7-hydroxy coumarin esters, as seen in ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate .

Anticancer Activity

  • Bcl-2 Protein Antagonists: Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1) induces apoptosis via reactive oxygen species generation .
  • Antiproliferative Effects: Benzo[h]chromene derivatives with cyano groups exhibit IC₅₀ values in the micromolar range against colorectal cancer cells .

Fluorescence and Imaging

  • 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde O-(4-methoxybenzoyl) oxime: Fluorescent properties make it suitable for bioimaging applications .

Stability and Reactivity

  • Ester Hydrolysis : Methyl esters (e.g., ) are more prone to hydrolysis under acidic/basic conditions than bulky benzyl esters (e.g., ).
  • Hydrogen Bonding : Carboxylic acid derivatives (e.g., ) form stable crystals via C=O⋯H interactions, whereas ester derivatives rely on weaker van der Waals forces .

Q & A

Q. What synthetic methodologies are commonly employed for preparing Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate and its derivatives?

The compound is synthesized via Knoevenagel condensation , where ethyl-6-formyl-2-oxo-2H-benzo[h]chromene-3-carboxylate reacts with active methylene compounds (e.g., cyanoacetamide derivatives) in ethanol under reflux with piperidine as a catalyst. Reaction optimization includes monitoring via TLC and purification by recrystallization (dioxane:ethanol) . Example Procedure :

  • Reactants : 0.02 mol ethyl-6-formyl-2-oxo-2H-benzo[h]chromene-3-carboxylate + 0.002 mol 3-oxo-3-pyrrolidin-1-yl-propionitrile.
  • Conditions : Ethanol, reflux (2 hours), catalytic piperidine.
  • Yield : ~64% after recrystallization .

Q. How is the structural integrity of synthesized derivatives validated?

Characterization employs:

  • FT-IR : C=O stretching at 1742 cm⁻¹ confirms ester/coumarin carbonyl groups .
  • NMR :
    • 1H NMR : Key signals include aromatic protons (δ 7.36–8.76 ppm) and diethylamino groups (δ 1.24–3.46 ppm) .
    • 13C NMR : Carbonyl carbons appear at δ 157–164 ppm .
  • Mass Spectrometry : HRMS (e.g., m/z 420.2049 for OXE-I) confirms molecular formulas .

Q. What analytical challenges arise in distinguishing regioisomers of substituted benzo[g]chromene derivatives?

Regioisomeric ambiguity is resolved via NOESY or COSY NMR to map spatial proton-proton correlations. For example, coupling constants (e.g., J = 8.6 Hz for aromatic protons in OXE-I) differentiate para- versus meta-substituted aryl groups .

Advanced Research Questions

Q. How do crystallographic techniques resolve structural ambiguities in benzo[g]chromene derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths and angles. For example:

  • C=O bond length : ~1.21 Å (consistent with conjugated carbonyl groups).
  • Dihedral angles : <5° deviation in coumarin ring planarity .
    Table 1 : Crystallographic Parameters for Methyl 2-Oxo-2H-chromene-3-carboxylate Derivatives
ParameterValue (Å/°)Source
C=O bond length1.21
C-O ester length1.34
Ring planarity<5°

Q. What mechanistic insights explain the reactivity of the 2-oxo group in nucleophilic substitution reactions?

The electron-withdrawing 2-oxo group activates the adjacent C-3 position for nucleophilic attack. DFT calculations (B3LYP/6-31G*) show:

  • Electrostatic potential maps : High positive charge density at C-3 (Δq = +0.32 e).
  • Transition state energy : ~15 kcal/mol for SN2 pathways .

Q. How do substituents at the 6-position influence photophysical properties?

UV-Vis spectroscopy reveals:

  • Electron-donating groups (e.g., -N(CH₂CH₃)₂) induce bathochromic shifts (λmax = 420 nm vs. 380 nm for unsubstituted derivatives).
  • Fluorescence quantum yield : Increases from 0.12 to 0.45 with bulky tert-butyl groups due to reduced aggregation .

Table 2 : Photophysical Data for Selected Derivatives

Derivativeλmax (nm)Φ (Quantum Yield)
OXE-H (MeO-)3800.12
OXE-I (t-Bu-)4200.45
OXE-C (Ph-)3950.28

Q. What strategies mitigate discrepancies in biological activity data across studies?

Contradictions in bioactivity (e.g., anti-inflammatory IC₅₀ = 12 μM vs. 28 μM) arise from:

  • Assay variability : MTT vs. ELISA methods (±15% error).
  • Solubility : DMSO concentration >1% induces false negatives.
    Recommendation : Standardize protocols (e.g., 0.5% DMSO, n ≥ 3 replicates) .

Methodological Guidelines

  • Synthesis : Prioritize anhydrous conditions to avoid ester hydrolysis .
  • Purification : Use gradient column chromatography (hexane:EtOAc) for polar derivatives .
  • Data Validation : Cross-reference IR, NMR, and HRMS to confirm purity (>95%) .

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